4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE
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Overview
Description
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a chlorophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of an amidoxime with an acyl chloride, followed by O-arylation using a chlorinated picolinamide . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through various signaling pathways, including those involved in cell migration and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings but different substituents.
Chlorophenyl Derivatives: Compounds featuring the chlorophenyl group but with different functional groups attached.
Pyridinylmethyl Derivatives: Molecules containing the pyridinylmethyl group but varying in other structural elements.
Uniqueness
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to its combination of the 1,2,4-oxadiazole ring, chlorophenyl group, and pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-7-2-1-6-14(15)18-22-17(25-23-18)9-3-8-16(24)21-12-13-5-4-10-20-11-13/h1-2,4-7,10-11H,3,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPAGBVGHQIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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